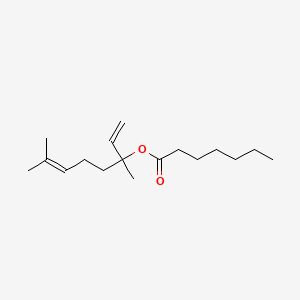
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is an organic compound with the molecular formula C17H30O2. It is an ester formed from heptanoic acid and a vinylhexenyl alcohol derivative. This compound is known for its applications in the flavor and fragrance industry due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate can be synthesized through an esterification reaction between heptanoic acid and 1,5-dimethyl-1-vinylhex-4-enol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified through distillation to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX).
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 1,5-dimethyl-1-vinylhex-4-enol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry for its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The vinyl group can undergo electrophilic addition reactions, leading to the formation of various derivatives that may interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate group instead of a heptanoate group.
1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Contains a butyrate group instead of a heptanoate group.
Linalyl formate: Similar ester structure but with a formate group.
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like butyrate and acetate esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
Propiedades
Número CAS |
71617-11-3 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl heptanoate |
InChI |
InChI=1S/C17H30O2/c1-6-8-9-10-13-16(18)19-17(5,7-2)14-11-12-15(3)4/h7,12H,2,6,8-11,13-14H2,1,3-5H3 |
Clave InChI |
APBQXTVQNYJPRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC(C)(CCC=C(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


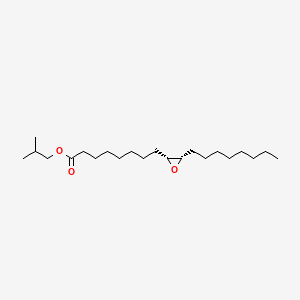
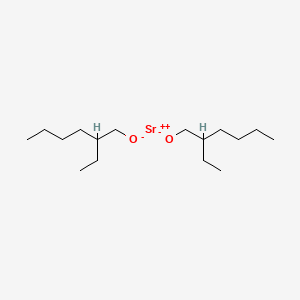
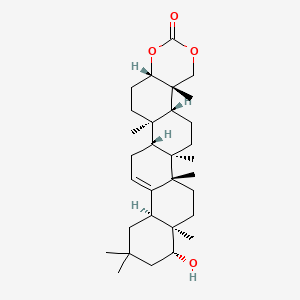
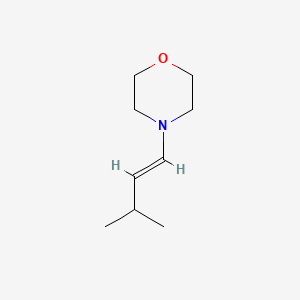
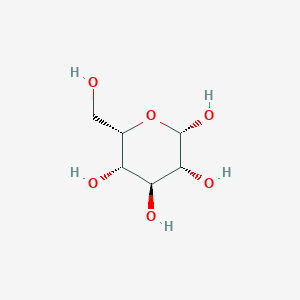
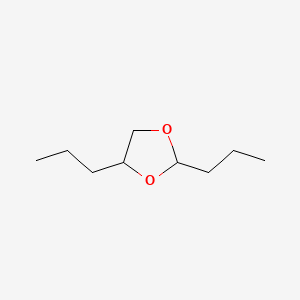

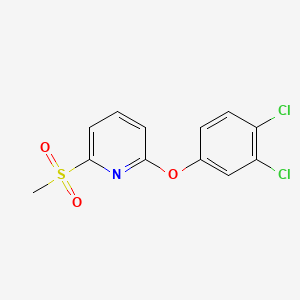
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)

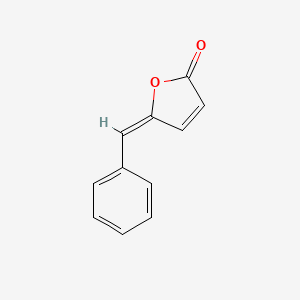
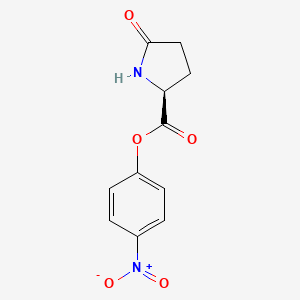
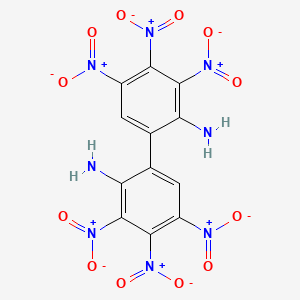
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
